N-(3-nitrophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(3-NITROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-NITROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-NITROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-NITROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE would depend on its specific interactions with biological targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: Other compounds in this class with similar core structures.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups that exhibit similar reactivity.
Uniqueness
N-(3-NITROPHENYL)-2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzothiazepines and nitrophenyl derivatives.
Properties
Molecular Formula |
C23H19N3O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C23H19N3O4S/c27-22(24-17-9-6-10-18(13-17)26(29)30)15-25-19-11-4-5-12-20(19)31-21(14-23(25)28)16-7-2-1-3-8-16/h1-13,21H,14-15H2,(H,24,27) |
InChI Key |
JPTUCRQIPGACQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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